molecular formula C14H19ClN2O2 B5544004 (2-chloro-5-nitrobenzyl)(cyclopropylmethyl)propylamine

(2-chloro-5-nitrobenzyl)(cyclopropylmethyl)propylamine

Cat. No. B5544004
M. Wt: 282.76 g/mol
InChI Key: PSFNOBWNCKYXJA-UHFFFAOYSA-N
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Description

The chemical compound “(2-chloro-5-nitrobenzyl)(cyclopropylmethyl)propylamine” is likely involved in specialized synthetic routes and chemical research, considering its structural complexity and functional groups. These include nitro, chloro, and cyclopropyl groups attached to a benzyl backbone, indicative of its potential in synthesizing heterocyclic compounds or as an intermediate in pharmaceutical and agrochemical manufacturing.

Synthesis Analysis

Synthesis of complex molecules like this often involves multi-step reactions, including nitration, chlorination, and alkylation. A similar process is seen in the synthesis of compounds where cyclization reactions under specific conditions yield targeted products with high precision (Thimmegowda et al., 2008), (Kimpe, Sulmon*, & Boeykens, 1991).

Molecular Structure Analysis

Molecular structure plays a crucial role in the physical and chemical properties of a compound. Crystal and molecular structure analysis, like that conducted by Thimmegowda et al., reveals the spatial arrangement of atoms within the molecule, influencing its reactivity and interaction with other molecules. The presence of nitro and chloro groups could affect the electron distribution across the molecule, impacting its stability and reactivity.

Chemical Reactions and Properties

The chemical reactions and properties of such a compound would be significantly influenced by its functional groups. For example, nitro groups are known for their role in substitution reactions (SNAr), where they can be replaced or participate in the formation of cyclic products under high pressure or specific conditions (Ibata, Zou, & Demura, 1995).

Scientific Research Applications

Synthesis and Chemical Reactions

(2-chloro-5-nitrobenzyl)(cyclopropylmethyl)propylamine, while not directly mentioned, is related to compounds with similar structural motifs that have been studied for various synthetic and chemical applications. The scientific research on related compounds provides insights into potential applications of this chemical in synthesis and material science.

  • Reaction with Diamines and High-Pressure Conditions : Research on similar nitrobenzyl compounds shows they can participate in reactions under high pressure with diamines to produce cyclization products. Such reactions demonstrate the versatility of nitrobenzyl compounds in synthesizing new chemical structures, which could be explored with (2-chloro-5-nitrobenzyl)(cyclopropylmethyl)propylamine for potential applications in material science or as intermediates in organic synthesis (Ibata, Zou, & Demura, 1995).

  • Synthetic Technology of Nitrobenzylamine Derivatives : Studies on the synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for organic synthesis, underline the importance of nitrobenzylamine derivatives in medicine, pesticides, and chemical fields. This highlights the potential use of (2-chloro-5-nitrobenzyl)(cyclopropylmethyl)propylamine in similar domains, leveraging its unique structural features for the development of new compounds (Wang Ling-ya, 2015).

  • Antitumor Activities : Compounds carrying nitro groups in the benzene ring, similar to (2-chloro-5-nitrobenzyl)(cyclopropylmethyl)propylamine, have been reported to possess higher antitumor activity compared to their unsubstituted counterparts. The presence of nitro and other electronegative groups can decrease toxicity while maintaining or enhancing therapeutic efficacy, suggesting potential research applications of (2-chloro-5-nitrobenzyl)(cyclopropylmethyl)propylamine in developing novel antitumor agents (Jen, 1965).

  • Synthesis of Cyclopropylamines : Research into the synthesis of 2,2-dialkylcyclopropylamines from β-chloroimines, with applications towards the synthesis of 1-amino-2,2-dialkylcyclopropane-carboxylic acids, indicates the potential utility of (2-chloro-5-nitrobenzyl)(cyclopropylmethyl)propylamine in synthesizing novel cyclopropylamine derivatives. These compounds could have applications in plant growth regulation or as building blocks in organic synthesis (Kimpe, Sulmon*, & Boeykens, 1991).

  • Preparation of Bioactive Heterocyclic Compounds : The synthesis and characterization of compounds with structural similarities to (2-chloro-5-nitrobenzyl)(cyclopropylmethyl)propylamine, such as 7-chloro-5-cyclopropyl-9-methyl-10-(4-nitro-benzyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo [a,d] cyclohepten-11-one, provide a basis for the potential development of novel bioactive heterocyclic compounds. These compounds may have applications in pharmaceuticals, agrochemicals, or as catalysts in organic reactions (Thimmegowda et al., 2008).

Mechanism of Action

The mechanism of action of “(2-chloro-5-nitrobenzyl)(cyclopropylmethyl)propylamine” is not known, as it is a less-studied or novel compound .

Future Directions

As “(2-chloro-5-nitrobenzyl)(cyclopropylmethyl)propylamine” is a less-studied or novel compound, future research could involve studying its synthesis, properties, reactions, and potential applications .

properties

IUPAC Name

N-[(2-chloro-5-nitrophenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-2-7-16(9-11-3-4-11)10-12-8-13(17(18)19)5-6-14(12)15/h5-6,8,11H,2-4,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFNOBWNCKYXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chloro-5-nitrophenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine

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